N,1'-dimethyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
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Description
“N,1’-dimethyl-N-(pyridin-2-ylmethyl)-1,4’-bipiperidine-3-carboxamide” seems to be a complex organic compound. Similar compounds like “N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine” and “N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine” have been found . These compounds have applications in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds like “N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine” and “N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine” have been analyzed . These compounds have a complex structure with multiple nitrogen atoms and a pyridine ring .
Chemical Reactions Analysis
There are some studies on the chemical reactions of similar compounds . For example, the CuI-catalyzed Ullmann amine cross-coupling between (hetero)aryl halides (Br, I) and aromatic and aliphatic amines has been accomplished in deep eutectic solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine” and “N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine” have been analyzed . These compounds are usually stored in a dark place, in an inert atmosphere, at 2-8°C .
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-21-12-8-18(9-13-21)23-11-5-6-16(14-23)19(24)22(2)15-17-7-3-4-10-20-17/h3-4,7,10,16,18H,5-6,8-9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIXUVOJLRIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)N(C)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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